molecular formula C21H20N4O3S B2945798 2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide CAS No. 1251628-62-2

2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide

Cat. No.: B2945798
CAS No.: 1251628-62-2
M. Wt: 408.48
InChI Key: XLVCXYSWWAHQJO-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide is a synthetic fused [1,2,4]thiadiazine derivative with the molecular formula C21H20N4O4S . Compounds within this structural class have been identified in scientific patents as inhibitors of lysine acetyltransferases (KATs) from the MYST family, pointing to their potential as valuable chemical tools for probing epigenetic mechanisms and related cellular pathways . Its molecular structure features a complex multi-cyclic system incorporating a 1,2,4-thiadiazine ring with a sulfur dioxide group, fused to a pyridine ring, and further functionalized with an acetamide group linked to a p-tolyl substituent. This specific arrangement suggests potential for interaction with various biological targets. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use. Researchers are encouraged to conduct their own thorough characterization and biological testing to fully elucidate this compound's physicochemical properties, stability, solubility, and specific mechanism of action in their systems of interest.

Properties

IUPAC Name

2-(1,1-dioxo-4-phenyl-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-16-9-11-17(12-10-16)23-20(26)14-24-15-25(18-6-3-2-4-7-18)21-19(29(24,27)28)8-5-13-22-21/h2-13H,14-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVCXYSWWAHQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structural Similarities and Variations

The compound shares a thiadiazine/benzothiazine core with multiple derivatives, but differences in substituents and oxidation states significantly alter physicochemical and biological properties. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide (Target Compound) C₂₂H₂₂N₄O₄S 438.5 p-tolyl, 1,1-dioxido thiadiazine
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide C₁₁H₁₀N₂O₂S 234.3 Unsubstituted benzothiazine, oxo
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide C₂₁H₂₀FN₃O₃S 413.5 2-fluorobenzyl, dimethyl, dioxo

Key Observations :

  • The 1,1-dioxido group in the target compound increases polarity compared to non-sulfonated analogs (e.g., oxo-substituted benzothiazines) , likely enhancing aqueous solubility.
  • The p-tolyl group provides greater steric bulk than simpler aryl substituents (e.g., phenyl in ), which may affect binding to hydrophobic pockets in biological targets.
  • Fluorinated analogs (e.g., 2-fluorobenzyl in ) exhibit altered pharmacokinetics due to fluorine’s electronegativity and metabolic stability.
Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns are critical for crystal packing and solubility. The target compound’s acetamide carbonyl and sulfonamide oxygen atoms serve as hydrogen-bond acceptors, while NH groups act as donors. This contrasts with:

  • Non-sulfonated analogs: Reduced hydrogen-bonding capacity due to the absence of sulfonyl oxygen atoms .
  • Fluorinated derivatives : Fluorine’s weak hydrogen-bond acceptor capacity may lead to distinct packing motifs .

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